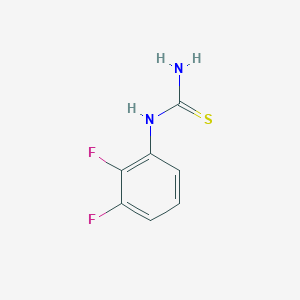

(2,3-Difluorophenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQZTECZSCPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382561 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572889-25-9 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,3-Difluorophenyl)thiourea CAS number

An In-depth Technical Guide to (2,3-Difluorophenyl)thiourea

Topic: this compound CAS Number: 572889-25-9

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the field of medicinal chemistry. Identified by its CAS Number 572889-25-9, this compound serves as a critical building block for the synthesis of novel, biologically active molecules.[1] Its structural features—a difluorinated phenyl ring coupled with a thiourea moiety—make it a valuable scaffold for developing enzyme inhibitors and receptor modulators, particularly in oncology research.[1] This document details its physicochemical properties, provides an established synthetic protocol, explores its applications in drug discovery, outlines safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose utility in synthesis is defined by its distinct chemical characteristics. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, influencing its reactivity and its potential interactions with biological targets. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 572889-25-9 | [1][2][3] |

| Molecular Formula | F₂C₆H₃NHCSNH₂ | [1][2] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| Appearance | Solid | [2][4] |

| Melting Point | 139-143 °C (lit.) | [2][4][5] |

| Assay Purity | ≥97% | [2][4] |

| MDL Number | MFCD07368705 | [1][2] |

| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N | [2][4] |

| SMILES String | NC(=S)Nc1cccc(F)c1F | [2][4] |

| Storage Conditions | Store at 2-8°C, keep dry and sealed | [1] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of aryl thioureas is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an appropriately substituted aniline with a source of thiocyanate in an acidic medium. This specific protocol is adapted from established procedures for similar fluorinated anilines.[6]

Causality of Experimental Design

The reaction proceeds via the in situ formation of isothiocyanic acid (HNCS) from the reaction of a thiocyanate salt (e.g., KSCN) with a strong acid (e.g., HCl). The nucleophilic aniline (2,3-difluoroaniline) then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the target thiourea derivative. The acid serves a dual purpose: it catalyzes the formation of the reactive isothiocyanate and protonates the aniline, influencing the reaction equilibrium. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq), potassium thiocyanate (1.5 eq), and water.

-

Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

-

Final Product: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Role in Drug Discovery and Medicinal Chemistry

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry.[7] This is due to the thiourea moiety's ability to act as a robust hydrogen-bond donor (via the N-H groups) and acceptor (via the sulfur atom), enabling strong and specific interactions with the active sites of enzymes and receptors.[7][8]

This compound is particularly valuable as a synthetic intermediate for several reasons:

-

Enzyme Inhibition: It is a precursor for small-molecule kinase inhibitors and other enzyme modulators, which are crucial in cancer therapy.[1][9] The thiourea core can mimic the hydrogen bonding patterns of native ligands.

-

Structure-Activity Relationship (SAR) Studies: The difluorophenyl group provides a unique electronic and steric profile. Researchers can systematically modify this part of the molecule to probe interactions within a biological target, optimizing for potency and selectivity.[1]

-

Broad Biological Potential: The broader class of thiourea derivatives has demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making this scaffold highly versatile.[9][10]

Conceptual Mechanism of Action: Enzyme Inhibition

The diagram below illustrates conceptually how a thiourea-based inhibitor, derived from a precursor like this compound, can occupy the active site of a target enzyme, blocking its function.

Caption: Conceptual binding of a thiourea inhibitor within an enzyme's active site.

Safety, Handling, and Hazard Profile

As with any laboratory chemical, proper handling of this compound is essential. It is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification[2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Protocol for Safe Handling

This protocol constitutes a self-validating system for minimizing exposure and ensuring laboratory safety.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[11] Ensure adequate ventilation in the work area.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[11] For weighing or operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[2]

-

Dispensing and Use: Avoid creating dust clouds.[11] Use appropriate tools (e.g., spatulas) for transferring the solid. Do not eat, drink, or smoke in the handling area.[12]

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[11]

-

First Aid:

-

If Swallowed: Rinse mouth and immediately call a poison control center or physician.[11]

-

On Skin: Immediately wash off with plenty of soap and water.[12]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][11]

References

- This compound - MySkinRecipes. (URL: )

-

This compound, | 654833-5G | SIGMA-ALDRICH. (URL: [Link])

-

(2,4-Difluorophenyl)thiourea | C7H6F2N2S | CID 2734207 - PubChem. (URL: [Link])

-

Safety Data Sheet Thiourea - Redox. (URL: [Link])

-

This compound (C7H6F2N2S) - PubChemLite. (URL: [Link])

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (URL: [Link])

-

1-(2,4-Difluorophenyl)thiourea - PMC - NIH. (URL: [Link])

-

Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (URL: [Link])

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound 97 572889-25-9 [sigmaaldrich.com]

- 3. 572889-25-9|1-(2,3-Difluorophenyl)thiourea|BLD Pharm [bldpharm.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One moment, please... [biointerfaceresearch.com]

- 9. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

(2,3-Difluorophenyl)thiourea molecular weight

An In-Depth Technical Guide to (2,3-Difluorophenyl)thiourea: Properties, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, and explore its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of Fluorinated Thioureas

Thiourea and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The thiourea moiety (-(NH)C(=S)NH-) is a unique hydrogen bond donor and acceptor, allowing it to form robust interactions with biological targets like enzymes and receptors.[3]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity without significantly increasing its steric bulk. When combined, the difluorophenyl group and the thiourea scaffold create a molecule—this compound—that serves as a powerful intermediate for developing advanced therapeutic agents, particularly in oncology.[4][5] This guide offers an in-depth examination of this high-value compound.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is the foundation of its effective application. This compound is a solid compound at room temperature with characteristics that make it suitable for a variety of synthetic transformations.[6]

| Property | Value | Source(s) |

| Molecular Weight | 188.20 g/mol | [4] |

| Chemical Formula | F₂C₆H₃NHCSNH₂ (C₇H₆F₂N₂S) | [4] |

| CAS Number | 572889-25-9 | |

| Melting Point | 139-143 °C | [7] |

| Appearance | Solid | |

| SMILES String | NC(=S)Nc1cccc(F)c1F | |

| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N |

Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The protocol detailed below is a robust and reproducible method for preparing this compound from commercially available starting materials. The primary method involves the acid-catalyzed reaction of 2,3-difluoroaniline with a source of thiocyanate.

Rationale of Experimental Design

-

Choice of Reactants : 2,3-difluoroaniline is the clear precursor for the desired product. Ammonium or potassium thiocyanate serves as an efficient and cost-effective source of the thiocarbonyl group.

-

Acid Catalysis : The reaction is catalyzed by a strong acid, typically hydrochloric acid. The acid protonates the thiocyanate ion, facilitating the formation of isothiocyanic acid (HNCS) in situ, which is the reactive electrophile that is then attacked by the nucleophilic amine group of the aniline.

-

Reaction Conditions : Refluxing in an aqueous medium provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion.

-

Purification : The product often precipitates from the reaction mixture upon cooling due to its lower solubility in the aqueous medium compared to the starting materials and byproducts. Recrystallization is employed as a final purification step to remove any residual impurities, yielding a product of high purity suitable for subsequent applications.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and validation of this compound.

Step-by-Step Methodology

-

Reagent Preparation : To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (e.g., 0.1 mol), potassium thiocyanate (e.g., 0.12 mol), and 100 mL of water.

-

Acidification : Slowly add concentrated hydrochloric acid (e.g., 8 mL) to the stirring mixture.

-

Reaction Execution : Heat the mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation : After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a solid.

-

Filtration : Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

Purification : Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Drying and Characterization : Dry the purified crystals under a vacuum. The identity and purity of the final compound must be confirmed using analytical techniques as described in the validation section below.

Application in Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[4] Its structure is frequently explored for designing inhibitors and modulators for therapeutic targets, especially in cancer research.[4][5]

The thiourea core acts as a rigid and effective scaffold that can present the difluorophenyl group and other pharmacophores for interaction with a target protein. For example, it is a common structural motif in kinase inhibitors, where the NH groups can form critical hydrogen bonds with the hinge region of the kinase domain, while the fluorinated ring occupies a hydrophobic pocket.

Conceptual Role in Kinase Inhibition

Caption: Role of this compound as a precursor to a kinase inhibitor.

Analytical Validation: A Self-Validating System

To ensure the integrity of any research, the identity and purity of a synthesized compound must be rigorously confirmed. This validation step is critical for the reproducibility of subsequent experiments.

-

Melting Point : A sharp melting point within the literature range (139-143 °C) is a primary indicator of purity.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum should show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching (around 1100-1250 cm⁻¹). The absence of a strong isothiocyanate peak (around 2000-2200 cm⁻¹) confirms the reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the aromatic protons and the exchangeable amine (NH and NH₂) protons.

-

¹³C NMR will show the characteristic thiocarbonyl (C=S) carbon signal (typically >180 ppm) and signals for the fluorinated aromatic ring, with C-F coupling being evident.

-

¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.

-

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 188.20.

By performing these analyses, a researcher can be highly confident in the structural identity and purity of the synthesized this compound, making the protocol a self-validating system.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward and robust synthesis, and the valuable pharmacophoric features imparted by the thiourea and difluorophenyl groups make it an indispensable building block. Understanding its synthesis and properties, as detailed in this guide, empowers researchers to effectively utilize this molecule in the design and development of next-generation therapeutics, particularly in the ongoing fight against cancer and other challenging diseases.

References

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

-

Scribd. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Scribd. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Macegoni, D., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Thiourea in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. PubChem. [Link]

-

National Institutes of Health. (2012). 1-(2,4-Difluorophenyl)thiourea. PubMed Central. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Gomha, S. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central. [Link]

-

Al-Hussain, S. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Introduction: The Significance of Fluorinated Thioureas in Modern Chemistry

An In-depth Technical Guide to (2,3-Difluorophenyl)thiourea: Synthesis, Characterization, and Applications

This compound, with the chemical formula F₂C₆H₃NHCSNH₂, belongs to a class of organosulfur compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The thiourea moiety (–NH–C(S)–NH–) is a versatile functional group, capable of forming strong hydrogen bonds and coordinating with metal ions.[3][4] The incorporation of fluorine atoms onto the phenyl ring is a strategic choice in modern drug design. The 2,3-difluoro substitution pattern can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold for developing novel therapeutic agents.[5]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical structure, a validated synthesis protocol, detailed methods for structural elucidation, and a discussion of its potential applications as a key building block in the synthesis of biologically active compounds.[6]

PART 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties. This compound is an aromatic thiourea derivative characterized by a thiocarbonyl group linked to an amino group and a 2,3-difluoroaniline group.

Caption: Chemical structure of this compound.

The planarity of the thiourea group and its rotational angle relative to the difluorophenyl ring are key structural features that influence its crystal packing and interaction with other molecules.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 572889-25-9 | [8] |

| Molecular Formula | F₂C₆H₃NHCSNH₂ | [6][8] |

| Molecular Weight | 188.20 g/mol | [8] |

| Appearance | Solid | [8] |

| Melting Point | 139-143 °C | [8][9] |

| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N | [9] |

PART 2: Synthesis Protocol and Mechanistic Insights

The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. Several methods exist, but one of the most direct and reliable approaches for preparing monosubstituted aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt under acidic conditions.[7][10][11] This method avoids the handling of hazardous and unstable isothiocyanates directly.

Caption: General experimental workflow for synthesis and validation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,3-difluoroaniline.

Materials:

-

2,3-Difluoroaniline

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-difluoroaniline (e.g., 10 mmol, 1.29 g) and potassium thiocyanate (e.g., 15 mmol, 1.46 g).

-

Acidification: Add 20 mL of deionized water followed by the slow, careful addition of 2 mL of concentrated hydrochloric acid. The addition of acid is crucial as it protonates the thiocyanate ion, allowing for the in-situ formation of isothiocyanic acid (HNCS), the reactive electrophile.

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any unreacted KSCN and other water-soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized. A common solvent system for this is an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Trustworthiness and Self-Validation: This protocol is self-validating through the characterization of the final product. A sharp melting point consistent with the literature value[8][9] and spectroscopic data (NMR, IR, MS) that unambiguously match the target structure confirm the success of the synthesis and the purity of the compound.

PART 3: Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.

Caption: Logic of using multiple techniques for structural validation.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for this compound, based on typical values for related structures.[12]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Observation | Expected Chemical Shift / Frequency | Rationale / Assignment |

| ¹H-NMR (DMSO-d₆) | Broad singlet | δ ~9.5-10.0 ppm | N-H proton attached to the aromatic ring. |

| Broad singlet | δ ~7.5-8.0 ppm | NH₂ protons. | |

| Multiplets | δ ~7.0-7.4 ppm | Aromatic protons (C₄-H, C₅-H, C₆-H), complex splitting due to H-H and H-F coupling. | |

| ¹³C-NMR (DMSO-d₆) | Singlet | δ ~180-183 ppm | Thiocarbonyl carbon (C=S).[4] |

| Doublet (large J) | δ ~145-155 ppm (d, ¹JCF ≈ 240-250 Hz) | C2 and C3 carbons directly attached to fluorine. | |

| Multiplets | δ ~115-140 ppm | C1, C4, C5, and C6 aromatic carbons, showing smaller C-F couplings. | |

| IR (ATR) | Broad peaks | 3100-3400 cm⁻¹ | N-H stretching vibrations (symmetric and asymmetric).[3] |

| Sharp peak | ~1620 cm⁻¹ | N-H bending (scissoring) vibration.[3] | |

| Strong peaks | 1450-1550 cm⁻¹ | C=C aromatic stretching and N-C-N asymmetric stretching. | |

| Strong peak | ~1200-1300 cm⁻¹ | C-F stretching vibration. | |

| Medium peak | ~750-850 cm⁻¹ | C=S stretching vibration. | |

| Mass Spec. (EI) | Molecular Ion | m/z = 188 | Corresponds to the molecular weight of C₇H₆F₂N₂S.[8] |

Expertise in Interpretation:

-

NMR: The key to confirming the 2,3-difluoro substitution pattern lies in the complex splitting observed in both the proton and carbon NMR spectra due to various C-F and H-F coupling constants. The large, characteristic one-bond C-F coupling (¹JCF) is definitive for carbons bearing a fluorine atom.

-

IR: While the C=S stretch can be weak and coupled with other vibrations, its presence in the fingerprint region, combined with the strong N-H and C-F stretches, provides high confidence in the functional group composition of the molecule.[3]

PART 4: Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of more complex, high-value molecules.[6] The thiourea scaffold is a known "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[13][14]

Key Therapeutic Areas:

-

Anticancer Agents: Thiourea derivatives have shown promise as inhibitors of various protein kinases, topoisomerase II, and other enzymes critical for cancer cell proliferation.[5][15] The fluorophenyl moiety can enhance binding affinity in the active sites of target enzymes.

-

Antimicrobial Agents: The thiourea functional group is present in several compounds with antibacterial and antifungal properties.[13][16]

-

Enzyme Inhibitors: As potent hydrogen bond donors and acceptors, thioureas are effective at interacting with enzyme active sites. Fluorinated aryl thioureas have been investigated as inhibitors for enzymes like influenza virus neuraminidase.[5]

The primary utility of this compound for drug development professionals lies in its role as a starting material. It provides a readily available fragment containing the difluorophenyl group, which can be elaborated upon to create libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is a compound of significant interest due to the unique combination of the versatile thiourea functional group and the modulating effects of the difluorophenyl ring. This guide has provided a robust framework for its synthesis, a detailed multi-platform approach for its structural verification, and an overview of its applications. The provided protocols and spectroscopic data serve as a validated, trustworthy resource for researchers aiming to utilize this valuable chemical building block in their synthetic and drug discovery endeavors.

References

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. [Link]

-

Al-Mokyna, F. H., Al-Ghorbani, M., Khan, M. S., & Asiri, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Ragamathunnisa, M., Rani, E. J. V., Padmavathy, R., & Radha, N. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Physics. [Link]

-

Limban, C., et al. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org. [Link]

-

Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. ResearchGate. [Link]

-

Rojas-Alvarado, R., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

-

Yusof, M. S. M., et al. (n.d.). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]

-

Sarojini, B. K., et al. (2012). 1-(2,4-Difluorophenyl)thiourea. PMC - NIH. [Link]

-

Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central. [Link]

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 97%. [Link]

-

Saeed, S., et al. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

ResearchGate. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jetir.org [jetir.org]

- 4. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound 97 572889-25-9 [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of (2,3-Difluorophenyl)thiourea in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Difluorophenyl)thiourea

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated aromatic thiourea derivative that serves as a critical building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the unique combination of the thiourea moiety, a versatile hydrogen bond donor and acceptor, and the difluorophenyl ring, which imparts specific electronic properties and metabolic stability. The fluorine atoms at the 2 and 3 positions create a distinct electronic profile that can significantly influence molecular interactions, making this compound a valuable intermediate in the design of novel therapeutics, particularly enzyme inhibitors and receptor modulators.[1] This guide provides a comprehensive overview of its core physical properties, synthesis, characterization, and safe handling protocols, tailored for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

The foundational properties of a compound are paramount for its application in synthesis and screening. The data for this compound is summarized below, providing a clear reference for experimental design.

Core Properties Table

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂N₂S | [1] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| CAS Number | 572889-25-9 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 139-143 °C (lit.) | [3][4] |

| Purity (Assay) | Typically ≥97% | [3] |

| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N | [3] |

| SMILES | NC(=S)Nc1cccc(F)c1F | [3] |

Structural Representation

The spatial arrangement and connectivity of atoms define the compound's reactivity and interaction capabilities.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol: A Self-Validating Workflow

The synthesis of aryl thioureas is a well-established process. The following protocol is adapted from methodologies for structurally similar compounds, such as (2,4-Difluorophenyl)thiourea, and incorporates self-validating checkpoints to ensure reaction success.[5] The underlying principle involves the nucleophilic attack of the aniline amine on an isothiocyanate precursor, generated in situ.

Diagram of Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-difluoroaniline (e.g., 0.01 mol), potassium thiocyanate (e.g., 0.015 mol), and 30 mL of deionized water.

-

Causality: 2,3-difluoroaniline is the aromatic amine precursor. Potassium thiocyanate serves as the source for the thiocyanate ion. An excess of KSCN helps drive the reaction to completion.

-

-

Acidification: Slowly add 2.5 mL of concentrated hydrochloric acid to the stirring mixture.

-

Causality: The acidic medium facilitates the formation of thiocyanic acid (HSCN), which is the reactive species that subsequently forms an isothiocyanate intermediate with the aniline.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Causality: Thermal energy is required to overcome the activation energy for the reaction between the aniline and the thiocyanate species.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the 2,3-difluoroaniline spot indicates reaction completion.

-

-

Precipitation: After the reaction is complete, cool the flask to room temperature and continue stirring overnight. A precipitate should form.

-

Causality: The product, this compound, has lower solubility in the aqueous reaction medium at room temperature compared to the starting materials, causing it to precipitate out.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Causality: This is a standard and efficient method for separating a solid product from a liquid reaction mixture.

-

-

Purification (Washing): Wash the collected solid with several portions of cold deionized water to remove any unreacted KSCN and other water-soluble impurities.

-

Self-Validation: The filtrate should be clear and colorless.

-

-

Purification (Recrystallization): For high purity, recrystallize the crude product from a 1:1 mixture of acetone and toluene.[5] Dissolve the solid in a minimum amount of the hot solvent mixture and allow it to cool slowly.

-

Causality: Recrystallization is a powerful purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the mother liquor.

-

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization: Confirming Identity and Purity

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Logical Flow for Characterization

Caption: A logical workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

Protocol: Acquire the spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks:

-

N-H Stretching: Doublet or multiple broad peaks in the 3100-3400 cm⁻¹ region, characteristic of the primary and secondary amine groups.[7]

-

C=S (Thione) Stretching: A strong band around 1240-1350 cm⁻¹, indicative of the thiocarbonyl group.[8]

-

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks around 1450-1600 cm⁻¹.

-

-

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signals:

-

NH/NH₂ Protons: Broad singlets, typically downfield (>8.0 ppm), which are exchangeable with D₂O.

-

Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) due to H-H and H-F coupling.

-

-

Expected ¹³C NMR Signals:

-

C=S Carbon: A signal far downfield, typically around 180 ppm.

-

Aromatic Carbons: Multiple signals in the 110-155 ppm range. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

-

-

-

Mass Spectrometry (MS):

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).

-

Expected Results:

-

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

-

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), a serious eye irritant (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[10] For weighing or operations that may generate dust, an N95-rated dust mask is recommended.

-

Handling: Avoid creating dust.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[1] Store locked up and away from incompatible materials.[10][11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. This guide has detailed its fundamental physical properties, provided a robust and verifiable synthesis protocol, outlined a comprehensive characterization strategy, and summarized essential safety procedures. By understanding these core attributes, researchers can effectively and safely leverage this valuable molecule in their drug discovery and development programs.

References

-

Scientific Laboratory Supplies. This compound, 97%. [Link]

-

PubChem. (2,4-Difluorophenyl)thiourea. [Link]

-

PubChemLite. This compound (C7H6F2N2S). [Link]

-

IUPAC; Fun, H.-K.; Ooi, C. W.; Sarojini, B. K. (1-(2,4-Difluorophenyl)thiourea). [Link]

-

MySkinRecipes. This compound. [Link]

-

Limban, C.; Marutescu, L.; Chifiriuc, M. C. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

Redox. (Safety Data Sheet Thiourea). [Link]

-

Chemos GmbH & Co.KG. (Safety Data Sheet: thiourea). [Link]

-

Di Masi, A.; D'Acquarica, I.; Boffi, A.; et al. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Cheméo. Thiourea (CAS 62-56-6). [Link]

-

National Institute of Standards and Technology. Thiourea. [Link]

-

Tura, M.; Grienke, U.; Taha, M.; et al. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

-

Al-Hussain, S. A.; Al-Wahaibi, L. H.; El-Emam, A. A.; et al. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

ResearchGate. ¹H-NMR spectra of the thiourea derivatives. [Link]

-

FooDB. Showing Compound Thiourea (FDB012439). [Link]

-

ResearchGate. (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4. [Link]

-

TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]

-

IOSR Journal of Applied Physics. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2,4-Difluorophenyl)thiourea | C7H6F2N2S | CID 2734207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. redox.com [redox.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of (2,3-Difluorophenyl)thiourea

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary drug discovery and organic synthesis. We will delve into its core physicochemical properties, with a special focus on its melting point as a critical purity indicator. Furthermore, this document outlines a robust, field-proven protocol for its synthesis and characterization, grounded in established chemical principles. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently produce and verify this compound for their applications.

Introduction and Significance

This compound belongs to the class of N-aryl thiourea derivatives, a scaffold of significant interest in medicinal chemistry.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The specific 2,3-difluoro substitution pattern on the phenyl ring offers a unique electronic and conformational profile. Consequently, this compound serves as a valuable building block for synthesizing novel, biologically active compounds, particularly as enzyme inhibitors or receptor modulators in therapeutic areas such as oncology.[2][3]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The melting point is a crucial parameter, as a sharp and defined melting range is a primary indicator of sample purity.

| Property | Value | Source(s) |

| Melting Point | 139-143 °C (literature) | [4][5] |

| Molecular Formula | C₇H₆F₂N₂S | [2][5][6] |

| Molecular Weight | 188.20 g/mol | [2][5] |

| CAS Number | 572889-25-9 | [2][5] |

| Appearance | Solid, typically a white or off-white powder | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl thioureas from the corresponding aniline is a classic and reliable transformation. The following protocol is adapted from established methods for similar fluorinated anilines and is designed for high yield and purity.[7]

Reaction Principle

The core of the synthesis involves the reaction of 2,3-difluoroaniline with a source of thiocyanate in an acidic medium. The aniline's nucleophilic amine group attacks the electrophilic carbon of the in-situ generated isothiocyanic acid (HNCS), leading to the formation of the target thiourea. The acidic catalyst is crucial for the formation of isothiocyanic acid from its salt.

Experimental Workflow Diagram

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]

- 7. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

(2,3-Difluorophenyl)thiourea IUPAC name

An In-Depth Technical Guide to 1-(2,3-Difluorophenyl)thiourea for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Difluorophenyl)thiourea, a fluorinated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature, physicochemical properties, and a detailed, mechanistically-grounded synthesis protocol. Furthermore, it explores the extensive applications of the phenylthiourea scaffold in drug development, contextualizing the subject compound's role as a critical intermediate and pharmacophore.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust experimental methodologies to facilitate advanced research and application.

IUPAC Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(2,3-Difluorophenyl)thiourea . The numbering designates the substituent positions on the thiourea moiety, with the phenyl group attached to one nitrogen (position 1) and the unsubstituted amino group at the other (position 3 is implied if unsubstituted, but explicit numbering is clearer). Thiourea itself is a structural analog of urea where the oxygen atom is replaced by sulfur.[3] This substitution significantly alters the molecule's chemical properties and biological activity.[3]

The difluoro-substitution on the phenyl ring is critical; fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific electronic interactions.

Table 1: Physicochemical Properties of 1-(2,3-Difluorophenyl)thiourea

| Property | Value | Source |

| IUPAC Name | 1-(2,3-Difluorophenyl)thiourea | IUPAC Convention |

| CAS Number | 572889-25-9 | [4] |

| Molecular Formula | C₇H₆F₂N₂S | [2][5] |

| Molecular Weight | 188.20 g/mol | [2][5] |

| Melting Point | 139-143 °C | [4][5] |

| Appearance | Solid | [4] |

| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N | [4] |

| SMILES | NC(=S)Nc1cccc(F)c1F | [4] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of N-aryl thioureas is the reaction of an aromatic amine with a source of thiocyanate in an acidic medium.[6] For 1-(2,3-Difluorophenyl)thiourea, the precursor is 2,3-difluoroaniline.

Causality of Experimental Choices:

-

Precursor: 2,3-difluoroaniline is selected for its nucleophilic primary amine group and the desired difluorophenyl moiety.

-

Thiocyanate Source: Ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are inexpensive and effective reagents.

-

Acidic Medium: An acid, typically hydrochloric acid (HCl), is crucial. Its role is to protonate the thiocyanate anion (SCN⁻) to form the highly reactive electrophile, isothiocyanic acid (HN=C=S), in situ. This is mechanistically superior to using pre-formed, unstable isothiocyanic acid.

-

Reaction Conditions: The reaction is typically performed under reflux to overcome the activation energy for the nucleophilic attack and drive the reaction to completion.

Reaction Mechanism:

-

Formation of Electrophile: The thiocyanate salt dissociates, and the SCN⁻ anion is protonated by HCl to form isothiocyanic acid.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-difluoroaniline attacks the electrophilic central carbon atom of isothiocyanic acid.

-

Proton Transfer: A subsequent proton transfer results in the final, stable 1-(2,3-Difluorophenyl)thiourea product.

Below is a diagram illustrating the synthetic mechanism.

Caption: Reaction mechanism for the synthesis of 1-(2,3-Difluorophenyl)thiourea.

Applications in Medicinal Chemistry and Drug Development

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry due to their versatile biological activities.[7] The thiourea moiety (–NH–C(=S)–NH–) is an excellent hydrogen bond donor and acceptor, allowing it to form stable interactions with amino acid residues in the active sites of enzymes and receptors.[7] This makes it a valuable scaffold for designing inhibitors and modulators.

Key Therapeutic Areas:

-

Anticancer Agents: Numerous phenylthiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The (2,3-Difluorophenyl)thiourea scaffold serves as a key intermediate in the synthesis of novel small-molecule kinase inhibitors and other oncology-focused drugs.[2]

-

Antimicrobial Activity: Substituted phenylthioureas are known to possess significant antibacterial and antifungal properties.[6][9] The presence of halogen atoms, such as fluorine, on the phenyl ring often enhances this activity.

-

Antiviral Research: The thiourea core is present in several compounds investigated for antiviral properties, including activity against HIV.

-

Enzyme Inhibition: As a bioisostere of urea, the thiourea group is used to design enzyme inhibitors. This compound is explicitly noted as an intermediate for enzyme inhibitor development.[2]

The fluorination pattern is not arbitrary. The 2,3-difluoro substitution creates a specific electronic and steric profile that can be optimized for selective binding to a target protein, illustrating a rational approach to drug design.

Experimental Protocols

The following protocols are self-validating, providing clear steps and checkpoints for characterization to ensure experimental integrity.

Protocol: Synthesis of 1-(2,3-Difluorophenyl)thiourea

Objective: To synthesize 1-(2,3-Difluorophenyl)thiourea from 2,3-difluoroaniline. This protocol is adapted from established methods for analogous compounds.[10]

Materials:

-

2,3-Difluoroaniline (1.0 eq)

-

Ammonium Thiocyanate (1.2 eq)

-

Concentrated Hydrochloric Acid (2.0 eq)

-

Deionized Water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (e.g., 10 mmol, 1.29 g) with deionized water (50 mL) and concentrated HCl (e.g., 20 mmol, 1.7 mL).

-

Stir the mixture and heat to 60-70 °C until a clear solution of the aniline hydrochloride salt is formed.

-

Add ammonium thiocyanate (e.g., 12 mmol, 0.91 g) to the solution in one portion.

-

Increase the heat and reflux the reaction mixture for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

After completion, cool the reaction mixture in an ice bath. A white or off-white solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove unreacted salts and acid.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure 1-(2,3-Difluorophenyl)thiourea as a crystalline solid.

-

Dry the purified product under vacuum. Determine the yield and characterize the product.

Characterization:

-

Melting Point: Compare with the literature value (139-143 °C).[4][5] A sharp melting point range indicates high purity.

-

FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (approx. 3200-3400 cm⁻¹), C=S stretching (approx. 1300-1350 cm⁻¹), and C-F stretching (approx. 1100-1250 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic and amine protons/carbons.

Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To assess the antimicrobial activity of the synthesized compound against a bacterial strain (e.g., E. coli).

Materials:

-

Synthesized 1-(2,3-Difluorophenyl)thiourea

-

Bacterial culture (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

DMSO (for dissolving the compound)

Procedure:

-

Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + MHB, no compound), and a sterility control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The overall experimental workflow is visualized below.

Caption: A comprehensive workflow from synthesis to biological evaluation.

Conclusion and Future Outlook

1-(2,3-Difluorophenyl)thiourea is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. Its robust synthesis, coupled with the versatile chemical properties of the phenylthiourea scaffold, establishes it as a cornerstone intermediate for developing novel therapeutic agents, particularly in oncology and infectious diseases. Future research should focus on expanding the library of derivatives based on this core structure, exploring its potential as an organocatalyst, and conducting detailed structure-activity relationship (SAR) studies to optimize its biological efficacy and selectivity for specific molecular targets.

References

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link available through Semantic Scholar search]

- ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- Scribd. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Document hosting of the 2016 paper]

-

Riccardo, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12, 1046–1068. [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals Special Issue. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Taibah University for Science, 17(1). [Link]

-

Mudasir, R., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12710–12745. [Link]

-

Slideshare. (2015). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR, 5(12), 125-128. [Link]

-

PubChem. (n.d.). 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem Compound Summary for CID 4094214. [Link]

-

PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. PubChem Compound Summary for CID 2734207. [Link]

-

Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Pharmaceuticals, 17(6), 724. [Link]

-

Fun, H.-K., et al. (2012). 1-(2,4-Difluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2460. [Link]

-

Gümrükçüoğlu, N., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 17(10), 12189-12202. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-depth Guide to the Safe Handling of (2,3-Difluorophenyl)thiourea

This document serves as an essential technical guide for researchers, scientists, and drug development professionals who handle (2,3-Difluorophenyl)thiourea. As a substituted thiourea, this compound is a valuable building block in medicinal chemistry and materials science. However, its structural alerts and the known toxicological profile of its parent scaffold, thiourea, demand a rigorous, safety-first approach. This guide moves beyond generic safety data sheet (SDS) information to provide a framework for risk assessment and safe laboratory practices, grounded in the principles of causality and self-validating protocols.

Core Hazard Profile and Risk Analysis

This compound is a solid, crystalline powder with a molecular weight of 188.20 g/mol and a melting point of 139-143 °C. Its primary hazards, as defined by the Globally Harmonized System (GHS), are significant and warrant careful consideration in all experimental designs.

GHS Hazard Classification

A synthesized view of the GHS classifications provides a clear, actionable summary of the risks associated with this compound.

| Hazard Class | GHS Code | Description | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Deconstruction of Primary Hazards for the Laboratory Context

-

Acute Oral Toxicity (H302): "Harmful if swallowed" presents a tangible risk in a lab setting, primarily through indirect contamination. The causality is straightforward: microscopic particles transferred from gloves to surfaces, then to hands, and finally ingested. This underscores the criticality of stringent hygiene protocols and designated handling areas.

-

Skin and Eye Irritation (H315 & H319): As an irritant, the compound can cause significant inflammation upon contact. For skin, this may manifest as redness and discomfort. The greater risk lies with eye contact, where the particulate nature of the solid can cause mechanical abrasion compounded by chemical irritation, potentially leading to serious damage.

-

Respiratory Irritation (H335): The fine, solid form of this compound makes it an inhalation hazard. When aerosolized, particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. The target organ for this effect is the respiratory system.

The Thiourea Precedent: A Critical Consideration

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.

-

H411: Toxic to aquatic life with long-lasting effects.

Expert Insight: The principle of precautionary risk management dictates that we must consider these classifications as potential, unconfirmed hazards for any thiourea derivative. The addition of fluorophenyl groups may alter the compound's metabolic fate and toxicological profile, but without specific data, assuming a similar hazard class is the only responsible course of action for ensuring personnel safety.

The Hierarchy of Controls: A Mandated Safety Framework

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach. The hierarchy of controls prioritizes strategies that remove the hazard or place a barrier between the researcher and the hazard.

Caption: Hierarchy of Controls Workflow.

-

Engineering Controls: The use of a certified chemical fume hood is mandatory for all manipulations of solid this compound. This is the most critical engineering control as it contains the solid powder at the source, preventing inhalation and minimizing contamination of the general lab environment.

-

Administrative Controls: These are the procedures that govern how work is performed.

-

Designated Area: All work with this compound must be restricted to a specific, clearly labeled area within a fume hood.

-

Standard Operating Procedures (SOPs): Written, lab-specific SOPs for handling, storage, and disposal are required.

-

Training: All personnel must be trained on the specific hazards and the SOPs for this compound before beginning work.

-

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering and administrative controls but is essential for immediate protection.

| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |

| Weighing/Handling Solid | Chemical safety goggles (ANSI Z87.1 or EN166) | Nitrile gloves (inspect for tears before use) | N95 dust mask or higher, used within a fume hood | Standard lab coat |

| Preparing Solutions | Chemical safety goggles (ANSI Z87.1 or EN166) | Nitrile gloves | Not required if performed in a fume hood | Standard lab coat |

| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | P100 respirator or SCBA for large spills | Chemical-resistant apron or coveralls |

Expert Insight: Glove selection is critical. While nitrile is suitable for incidental contact, always check the manufacturer's compatibility data for breakthrough times, especially when working with solutions. After handling the compound, remove gloves using a technique that avoids skin contamination and wash hands thoroughly.

Standard Operating Procedures (SOPs) for Core Tasks

The following protocols are designed as self-validating systems to minimize exposure.

SOP 1: Weighing and Aliquoting Solid this compound

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves, N95 mask). Designate an area inside a chemical fume hood. Place a weigh boat on an analytical balance.

-

Handling: Retrieve the stock container. Before opening, gently tap the container to settle the powder. Open the container slowly inside the fume hood to avoid creating airborne dust.

-

Weighing: Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

-

Closure: Securely close the stock container. Wipe the exterior of the container and the spatula with a damp paper towel to remove any residual powder. Dispose of the towel as hazardous waste.

-

Cleanup: Remove the weigh boat. Clean the balance and surrounding area inside the fume hood with a damp cloth. Dispose of all contaminated materials (gloves, weigh boat, cloths) in a sealed hazardous waste bag.

SOP 2: Preparation of Solutions

-

Preparation: Conduct this entire procedure within a chemical fume hood. Don PPE (lab coat, goggles, gloves).

-

Solvent Addition: Place a flask containing a stir bar on a stir plate. Add the desired solvent to the flask.

-

Compound Addition: Carefully add the weighed solid (from SOP 1) to the solvent while it is stirring. This is a critical step; adding the solid to the vortex of the stirring solvent minimizes dust formation.

-

Dissolution: Cover the flask (e.g., with a septum) and allow the compound to dissolve completely.

-

Cleanup: Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly after removing gloves.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure

| Exposure Route | Immediate First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention from an ophthalmologist. |

| Ingestion | DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately for guidance. |

Accidental Spill Response

The following workflow ensures a systematic and safe response to a spill.

Caption: Accidental Spill Response Workflow.

Storage and Disposal

-

Storage: The compound should be stored locked up in a cool, dry, and well-ventilated area in its original, tightly sealed container. This prevents degradation and minimizes the risk of accidental release.

-

Disposal: All waste material, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain, as thiourea compounds can be toxic to aquatic life.

References

The Synthetic Keystone: A Technical Guide to (2,3-Difluorophenyl)thiourea for Advanced Drug Discovery

For the discerning researcher, scientist, and drug development professional, the strategic selection of molecular building blocks is paramount to the success of any small molecule campaign. (2,3-Difluorophenyl)thiourea has emerged as a critical intermediate, a versatile scaffold ripe with potential for crafting novel therapeutics. This guide provides an in-depth technical overview of its synthesis, characterization, applications, and commercial availability, grounded in established scientific principles to empower your research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, identified by CAS Number 572889-25-9, is an organosulfur compound featuring a difluorinated phenyl ring attached to a thiourea moiety. Its significance in medicinal chemistry stems from the unique combination of the thiourea group—a known pharmacophore with diverse biological activities—and the difluorophenyl group, which imparts specific electronic and metabolic properties.[1][2]

The thiourea functional group is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets like enzymes and receptors.[3] The introduction of fluorine atoms onto the phenyl ring is a well-established strategy in drug design to modulate properties such as:

-

Lipophilicity: Affecting cell membrane permeability and overall pharmacokinetics.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Altering the acidity of nearby protons and creating favorable electrostatic interactions with target proteins.

Consequently, this compound is not merely a reagent but a strategic precursor for developing novel inhibitors and modulators, particularly in oncology and antimicrobial research.[1][4][5] It serves as a foundational element for structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and selectivity.[1]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

| Property | Value |

| CAS Number | 572889-25-9 |

| Molecular Formula | C₇H₆F₂N₂S |

| Molecular Weight | 188.20 g/mol |

| Appearance | Typically a white to off-white crystalline solid or powder |

| Melting Point | 139-143 °C (literature values for analogous compounds may vary) |

| Storage Conditions | 2-8°C, in a dry, sealed container to prevent moisture absorption |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. Based on analogous structures, the following spectral features are expected:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the difluorophenyl ring, with multiplicities and coupling constants influenced by the two fluorine atoms. Signals for the NH protons of the thiourea group would also be present, often appearing as broad singlets.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by C-F coupling. A distinct downfield signal corresponding to the C=S (thiocarbonyl) carbon is a key identifier for this class of compounds.

-